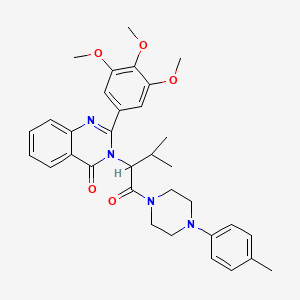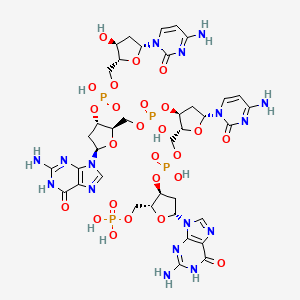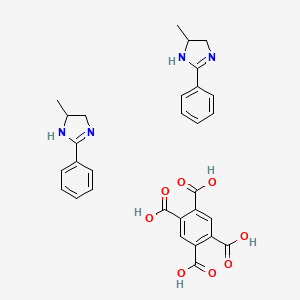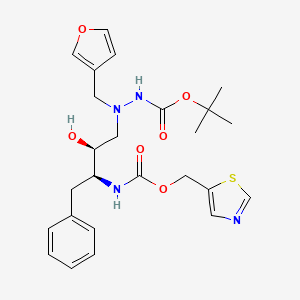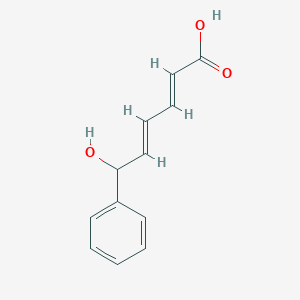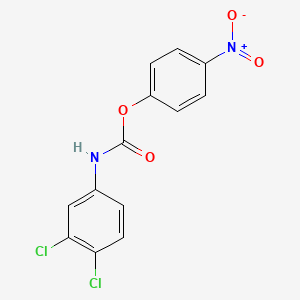
Carbamic acid, (3,4-dichlorophenyl)-, 4-nitrophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3,4-dichlorophenyl)-, 4-nitrophenyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamic acid ester group attached to a 3,4-dichlorophenyl ring and a 4-nitrophenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3,4-dichlorophenyl)-, 4-nitrophenyl ester typically involves the reaction of 3,4-dichloroaniline with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate ester. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction efficiency and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Carbamic acid, (3,4-dichlorophenyl)-, 4-nitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed in the presence of water or aqueous base to yield the corresponding carbamic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide, room temperature.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride, elevated temperature.
Substitution: Amine or thiol nucleophiles, organic solvent, elevated temperature.
Major Products Formed
Hydrolysis: 3,4-dichlorophenyl carbamic acid and 4-nitrophenol.
Reduction: 3,4-dichlorophenyl carbamic acid, (4-aminophenyl) ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Carbamic acid, (3,4-dichlorophenyl)-, 4-nitrophenyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of agrochemicals and pesticides due to its potential biological activity.
作用機序
The mechanism of action of carbamic acid, (3,4-dichlorophenyl)-, 4-nitrophenyl ester involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects.
類似化合物との比較
Similar Compounds
- Carbamic acid, (3,4-dichlorophenyl)-, phenyl ester
- Carbamic acid, (3,4-dichlorophenyl)-, methyl ester
- Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester
Uniqueness
Carbamic acid, (3,4-dichlorophenyl)-, 4-nitrophenyl ester is unique due to the presence of both 3,4-dichlorophenyl and 4-nitrophenyl groups. This combination imparts distinct chemical and biological properties, such as enhanced reactivity and potential biological activity, compared to other carbamate esters. The nitro group, in particular, can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis.
特性
CAS番号 |
2204-76-4 |
|---|---|
分子式 |
C13H8Cl2N2O4 |
分子量 |
327.12 g/mol |
IUPAC名 |
(4-nitrophenyl) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-11-6-1-8(7-12(11)15)16-13(18)21-10-4-2-9(3-5-10)17(19)20/h1-7H,(H,16,18) |
InChIキー |
SCCKACLFEIDJJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


